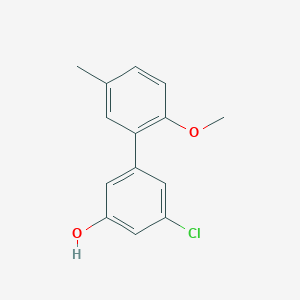
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95%, also known as 2-CMMP, is an organic compound commonly used in the field of synthetic organic chemistry. This compound is widely used in the research and development of various drugs, as well as in the synthesis of various organic compounds. 2-CMMP is a highly reactive compound, and its properties make it an ideal choice for a variety of laboratory experiments and applications.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of various polymers, such as polyurethanes and polyesters. In addition, it is used in the synthesis of various catalysts, such as Lewis acids and organometallic complexes.
Wirkmechanismus
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% is a highly reactive compound and can be used as a catalyst in a variety of reactions. The most common reaction is the nucleophilic substitution reaction, which involves the replacement of a hydrogen atom in the molecule with an electron-rich species. This reaction is used in the synthesis of various organic compounds, as well as in the synthesis of various polymers.
Biochemical and Physiological Effects
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. In addition, it has been shown to be a potent inhibitor of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids in the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% is a highly reactive compound and is relatively easy to synthesize in the laboratory. It is also relatively inexpensive, making it an ideal choice for a variety of laboratory experiments and applications. However, it can be toxic if handled improperly and should be handled with care. In addition, its reactivity can lead to the formation of unwanted byproducts, which can affect the results of experiments.
Zukünftige Richtungen
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% has a wide range of potential applications in the fields of synthetic organic chemistry and drug discovery. It can be used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. In addition, it can be used in the synthesis of various polymers, such as polyurethanes and polyesters. Furthermore, it can be used in the synthesis of various catalysts, such as Lewis acids and organometallic complexes. Finally, it can be used in the development of new drugs and therapies by targeting specific enzymes and pathways involved in disease.
Synthesemethoden
The synthesis of 2-Chloro-4-(2-methoxy-5-methylphenyl)phenol, 95% is a relatively simple process. It can be synthesized by the reaction of 2-chloro-4-methoxy-5-methylphenol with a base, such as sodium hydroxide, in aqueous solution. The reaction is carried out at room temperature and is complete in a few hours. The product is then isolated by filtration and recrystallized from a suitable solvent.
Eigenschaften
IUPAC Name |
2-chloro-4-(2-methoxy-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-3-6-14(17-2)11(7-9)10-4-5-13(16)12(15)8-10/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGZIKZAZYCCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685962 |
Source


|
| Record name | 3-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-methoxy-5-methylphenyl)phenol | |
CAS RN |
1261951-44-3 |
Source


|
| Record name | 3-Chloro-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














